molecular formula C20H13Cl2N3O B11440619 2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11440619
M. Wt: 382.2 g/mol
InChI Key: RSCGIZOZMAQCJM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety substituted with dichloro groups and an imidazo[1,2-a]pyridine ring system, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the introduction of various substituents on the imidazo[1,2-a]pyridine ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects . The imidazo[1,2-a]pyridine ring system allows for strong binding interactions with the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to the presence of dichloro substituents on the benzamide moiety, which can influence its chemical reactivity and biological activity. The dichloro groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C20H13Cl2N3O

Molecular Weight

382.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H13Cl2N3O/c21-14-9-10-15(16(22)12-14)20(26)24-19-18(13-6-2-1-3-7-13)23-17-8-4-5-11-25(17)19/h1-12H,(H,24,26)

InChI Key

RSCGIZOZMAQCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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